Ethyl N-((2-(2,4-diisopropylbenzenesulphonylamino))benzoyl)anthranilate
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Overview
Description
Ethyl N-((2-(2,4-diisopropylbenzenesulphonylamino))benzoyl)anthranilate is a complex organic compound with the molecular formula C28H32N2O5S and a molecular weight of 508.63 g/mol . This compound is known for its unique structural features, which include a benzoyl group, an anthranilate moiety, and a sulphonylamino group. It is primarily used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl N-((2-(2,4-diisopropylbenzenesulphonylamino))benzoyl)anthranilate typically involves multiple steps. One common method includes the reaction of 2,4-diisopropylbenzenesulfonyl chloride with 2-aminobenzoic acid to form an intermediate sulphonamide. This intermediate is then reacted with ethyl chloroformate in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl N-((2-(2,4-diisopropylbenzenesulphonylamino))benzoyl)anthranilate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulphonyl group to a sulfinyl or thiol group.
Substitution: Nucleophilic substitution reactions can occur at the sulphonyl or benzoyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfinyl or thiol derivatives .
Scientific Research Applications
Ethyl N-((2-(2,4-diisopropylbenzenesulphonylamino))benzoyl)anthranilate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl N-((2-(2,4-diisopropylbenzenesulphonylamino))benzoyl)anthranilate involves its interaction with specific molecular targets. The sulphonylamino group can form hydrogen bonds with biological molecules, influencing their activity. The benzoyl and anthranilate moieties can interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Ethyl N-((2-(2,4-diisopropylbenzenesulphonylamino))benzoyl)anthranilate can be compared with similar compounds such as:
Ethyl N-((2-(2,4-dimethylbenzenesulphonylamino))benzoyl)anthranilate: This compound has a similar structure but with methyl groups instead of isopropyl groups, leading to different chemical and biological properties.
Ethyl N-((2-(2,4-diisopropylbenzenesulphonylamino))benzoyl)benzoate: This compound has a benzoate group instead of an anthranilate group, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
94159-45-2 |
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Molecular Formula |
C28H32N2O5S |
Molecular Weight |
508.6 g/mol |
IUPAC Name |
ethyl 2-[[2-[[2,4-di(propan-2-yl)phenyl]sulfonylamino]benzoyl]amino]benzoate |
InChI |
InChI=1S/C28H32N2O5S/c1-6-35-28(32)22-12-8-9-13-24(22)29-27(31)21-11-7-10-14-25(21)30-36(33,34)26-16-15-20(18(2)3)17-23(26)19(4)5/h7-19,30H,6H2,1-5H3,(H,29,31) |
InChI Key |
LUNSKFZNTJWHMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2NS(=O)(=O)C3=C(C=C(C=C3)C(C)C)C(C)C |
Origin of Product |
United States |
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